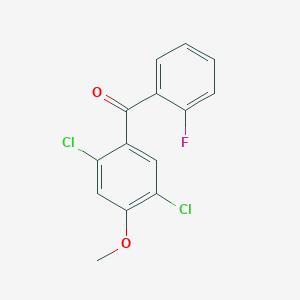

2,5-Dichloro-4-(2-fluorobenzoyl)anisole

Description

2,5-Dichloro-4-(2-fluorobenzoyl)anisole is a halogenated aromatic compound featuring a methoxy-substituted benzene core (anisole) with chlorine atoms at positions 2 and 5 and a 2-fluorobenzoyl group at position 2.

Properties

Molecular Formula |

C14H9Cl2FO2 |

|---|---|

Molecular Weight |

299.1 g/mol |

IUPAC Name |

(2,5-dichloro-4-methoxyphenyl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C14H9Cl2FO2/c1-19-13-7-10(15)9(6-11(13)16)14(18)8-4-2-3-5-12(8)17/h2-7H,1H3 |

InChI Key |

CBGMYXCZRRLAHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)C2=CC=CC=C2F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with 2,5-Dichloro-4-(2-fluorobenzoyl)anisole, including halogenation patterns, aromatic rings, or functional groups.

Table 1: Structural and Functional Comparison

Detailed Analysis of Structural Differences and Implications

Lufenuron (CGA-184699)

- Structural Similarities : Both compounds feature a 2,5-dichlorophenyl backbone.

- Key Differences : Lufenuron replaces the methoxy group of anisole with a urea-linked difluorobenzamide and a hexafluoropropoxy group.

- Functional Impact : The hexafluoropropoxy group enhances lipophilicity and metabolic stability, critical for its insecticidal activity. The urea moiety enables chitin synthesis inhibition, a mechanism absent in the target compound .

2,6-Dibromo-4-fluoroanisole

- Structural Similarities : Both are halogenated anisoles.

- Key Differences : Bromine substituents (vs. chlorine) and absence of the benzoyl group.

- Functional Impact: Bromine’s larger atomic size may increase steric hindrance, reducing reactivity compared to chloro derivatives.

Benzimidazole Derivatives

- Structural Similarities : Fluoro and substituted phenyl groups.

- Key Differences : Benzimidazole’s heterocyclic core (vs. anisole) and benzodioxolyloxy substituent.

- Functional Impact : The benzimidazole scaffold enables hydrogen bonding and enhanced antimicrobial activity, while the benzodioxolyloxy group may improve solubility .

Triazole Derivatives

- Structural Similarities: Dichlorophenoxy substituents.

- Key Differences : Triazole ring introduces nitrogen-rich heterocyclic character.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.